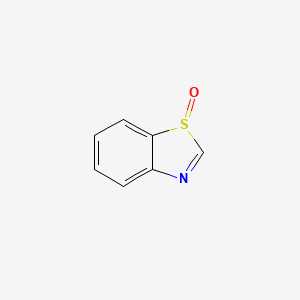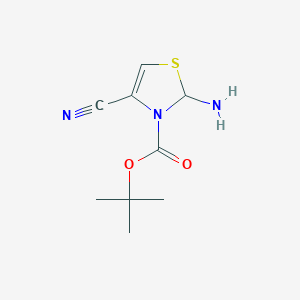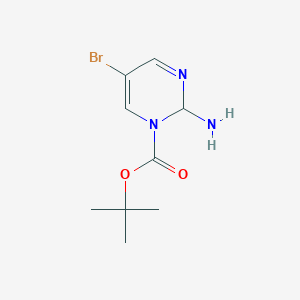
L-carnitine tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydroxybutanedioic acid and (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate are organic compounds with significant roles in various scientific fieldsIt is a white, crystalline organic acid that is diprotic and aldaric in nature . (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate, on the other hand, is a derivative of butanoic acid with a trimethylazaniumyl group, which imparts unique properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
2,3-dihydroxybutanedioic acid can be synthesized through the oxidation of maleic acid or fumaric acid using potassium permanganate. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the desired product is obtained .
(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate can be synthesized through the esterification of (3R)-3-hydroxybutanoic acid with trimethylamine. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of 2,3-dihydroxybutanedioic acid involves the fermentation of glucose by specific strains of fungi, such as Aspergillus niger. The fermentation process is optimized to maximize yield and purity of the product .
化学反応の分析
Types of Reactions
2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including oxidation, reduction, and esterification. It can be oxidized to form oxalic acid and reduced to produce succinic acid . Esterification of 2,3-dihydroxybutanedioic acid with alcohols results in the formation of tartaric esters .
(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate primarily undergoes substitution reactions due to the presence of the trimethylazaniumyl group. It can react with nucleophiles to form substituted derivatives .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Esterification: Alcohols in the presence of sulfuric acid.
Major Products
Oxidation of 2,3-dihydroxybutanedioic acid: Oxalic acid.
Reduction of 2,3-dihydroxybutanedioic acid: Succinic acid.
Esterification of 2,3-dihydroxybutanedioic acid: Tartaric esters.
科学的研究の応用
2,3-dihydroxybutanedioic acid is widely used in the food industry as an antioxidant and acidulant. It is also employed in the pharmaceutical industry for the resolution of racemic mixtures and as a chiral building block in organic synthesis .
(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate has applications in medicinal chemistry as a precursor for the synthesis of various bioactive compounds. It is also used in the development of novel materials with unique properties .
作用機序
2,3-dihydroxybutanedioic acid acts as a Bronsted acid, donating protons to acceptor molecules. This property is utilized in various chemical reactions and industrial processes .
(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate exerts its effects through interactions with nucleophiles, leading to the formation of substituted derivatives. The trimethylazaniumyl group enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
Succinic acid: A dicarboxylic acid similar to 2,3-dihydroxybutanedioic acid but lacks hydroxyl groups.
Malic acid: Contains one hydroxyl group and two carboxyl groups, similar to 2,3-dihydroxybutanedioic acid.
Citric acid: Contains three carboxyl groups and one hydroxyl group, making it more acidic than 2,3-dihydroxybutanedioic acid.
Uniqueness
2,3-dihydroxybutanedioic acid is unique due to its diprotic nature and the presence of two hydroxyl groups, which impart distinct chemical properties. (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate is unique due to the presence of the trimethylazaniumyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.C4H6O6/c1-8(2,3)5-6(9)4-7(10)11;5-1(3(7)8)2(6)4(9)10/h6,9H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZALONVQKUWRRY-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
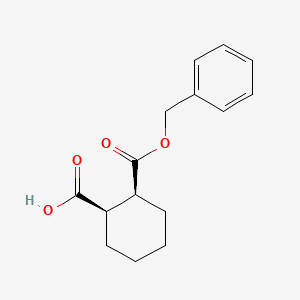
![Adamantan-1-yl(cyclohexyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B8138472.png)

![9-ethyl-3-(2-{4-[2-(9-ethylcarbazol-3-yl)ethenyl]phenyl}ethenyl)carbazole](/img/structure/B8138486.png)
![5-{4-[2-(3,5-Dimethyl-4-nitrophenyl)ethenyl]benzamido}-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid](/img/structure/B8138490.png)
![(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B8138496.png)
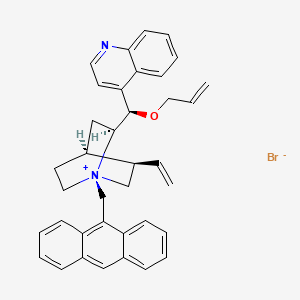

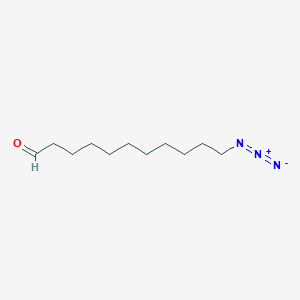
![cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylicacid](/img/structure/B8138523.png)
